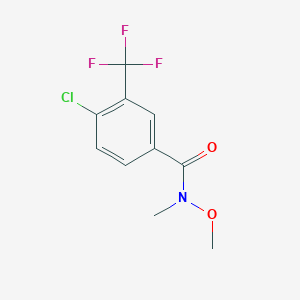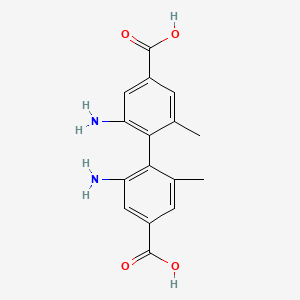
1-Butanamine, N-ethyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C7H17N and a molecular weight of 115.2166 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, N-ethyl-N-methylbutan-1-amine .
Preparation Methods
The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through various methods. One common synthetic route involves the alkylation of butanamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Butanamine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Industrial Production: Industrially, this compound can be produced through continuous flow processes where butanamine is reacted with ethyl and methyl halides in a reactor system designed for high efficiency and yield.
Chemical Reactions Analysis
1-Butanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the nitrogen atom is replaced by other nucleophiles like halides or hydroxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions include amine oxides, secondary amines, and substituted amines.
Scientific Research Applications
1-Butanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism by which 1-Butanamine, N-ethyl-N-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The pathways involved include binding to specific receptors or enzymes, leading to changes in biochemical processes.
Comparison with Similar Compounds
1-Butanamine, N-ethyl-N-methyl- can be compared with other similar compounds such as:
1-Butanamine, N-ethyl-: This compound has one less methyl group attached to the nitrogen atom, making it a secondary amine.
1-Butanamine, N-methyl-: This compound has one less ethyl group attached to the nitrogen atom, also making it a secondary amine.
N,N-Dimethylethanamine: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine but with a shorter carbon chain.
The uniqueness of 1-Butanamine, N-ethyl-N-methyl- lies in its specific alkyl group arrangement, which influences its chemical reactivity and applications.
Properties
CAS No. |
66225-40-9 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |
InChI Key |
WOLFCKKMHUVEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)



![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)



![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)

